1,1,1,3,3,3-Hexafluoropropane
Overview
Description
1,1,1,3,3,3-Hexafluoropropane is an organic chemical compound belonging to the class of organofluorides. It is a colorless gas, typically available in the form of a liquid gas. This compound is widely used in various industrial applications due to its unique properties, such as being a highly effective refrigerant, fire suppression agent, and heat transfer medium .
Mechanism of Action
Target of Action
1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is primarily used as a fire suppression agent . Its primary targets are the flames and heat sources in a fire. It acts to suppress the fire and prevent further combustion.
Mode of Action
The mode of action of this compound involves the interruption of the combustion process. When used as a fire suppressant, it decomposes to produce Fluorine-containing species that compete with the fuel (such as coal) for OH, H, and O free radicals, thus interrupting the free-radical chain reaction that sustains the fire .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in combustion. By competing for free radicals, it disrupts the chain reactions that sustain the combustion process .
Result of Action
The primary result of the action of this compound is the suppression of fires. By interrupting the combustion process, it prevents the spread of fire and minimizes damage .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pressure. It is effective in a wide range of conditions, making it a versatile fire suppression agent . It is a greenhouse gas with a global warming potential of 9810 , which means its release into the atmosphere can contribute to climate change.
Biochemical Analysis
Biochemical Properties
1,1,1,3,3,3-Hexafluoropropane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, this compound can interact with membrane proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to disrupt cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in normal cellular functions. This can lead to altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as cytochrome P450. This binding can prevent the normal catalytic activity of the enzyme, leading to the accumulation of substrates and the depletion of products. Additionally, this compound can interact with DNA and RNA, causing changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of reactive intermediates. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. High doses can lead to adverse effects, including organ damage and impaired physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of other enzymes and cofactors, further influencing metabolic pathways and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, this compound may be sequestered in specific cellular compartments, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological effects .
Preparation Methods
1,1,1,3,3,3-Hexafluoropropane is synthesized by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400°C. This reaction requires a catalyst, typically trivalent chromium (e.g., chromium (III) chloride) supported on carbon with low content of specific impurities . Industrial production methods follow similar routes, ensuring the compound’s purity and effectiveness for various applications.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing one or more fluorine atoms.
Oxidation and Reduction Reactions: These reactions are less common due to the compound’s high stability.
Addition Reactions: It can participate in electrophilic addition reactions, particularly in the presence of catalysts
Common reagents used in these reactions include hydrogen fluoride, various catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropane has a wide range of scientific research applications:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions
Biology: Its properties as a sterilant carrier make it valuable in biological research.
Medicine: It is used in the preparation of various pharmaceutical compounds.
Industry: It serves as a fire suppression agent, refrigerant, heat transfer medium, dielectric gas, and more
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoropropane can be compared with similar compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent in peptide chemistry and various chemical reactions
1,1,1,2,3,3-Hexafluoropropane: Another fluorinated compound with similar applications but different chemical properties
The uniqueness of this compound lies in its high stability, effectiveness as a refrigerant, and versatility in industrial applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXIBWMJZWTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052435 | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquefied gas; [MSDSonline] | |
Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
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Boiling Point |
-1.1 °C, BP: -1.4 °C | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
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Density |
1.4343 g/cu cm at 0 °C | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
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Color/Form |
Colorless gas | |
CAS No. |
690-39-1, 27070-61-7 | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690-39-1 | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
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Record name | Propane, hexafluoro- | |
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Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
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Record name | Propane, 1,1,1,3,3,3-hexafluoro | |
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Record name | 1,1,1,3,3,3-HEXAFLUOROPROPANE | |
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Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-94.2 °C, MP: -93.6 °C | |
Record name | 1,1,1,3,3,3-Hexafluoropropane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 1,1,1,3,3,3-hexafluoropropane units affect the optical properties of polymers?
A2: Studies on fluorine-containing polyethers [] reveal that incorporating this compound enhances transparency in the UV-Vis region. Films made from these polymers exhibit a sharp UV cut-off below 290 nm, rendering them colorless.
Q2: Can polymers containing this compound be used for high-barrier applications?
A3: Yes, poly(hydroxy amide ethers) incorporating this compound units exhibit excellent oxygen barrier properties []. The presence of the hexafluoroisopropylidene group contributes to these desirable barrier characteristics.
Q3: What are the common methods for synthesizing polymers incorporating this compound units?
A3: Several methods have been explored, including:
- Solution polycondensation: This technique, often employing high temperatures, is used to synthesize various fluorine-containing polymers like polyazomethines [], polyethers [], and polyacetals [], using monomers like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and appropriate co-monomers.
- Melt polycondensation: This method has been successfully used to synthesize polyaryloxydiphenylsilanes with high glass transition temperatures [], utilizing bisphenols like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
Q4: How does the choice of solvent affect the polymerization of this compound-containing monomers?
A5: Research on poly(ether ketone) synthesis [] highlights the importance of solvent choice. While supercritical carbon dioxide alone proved ineffective due to monomer and polymer insolubility, incorporating co-solvents like DMAc and NMP in small amounts facilitated polymerization.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H2F6, and its molecular weight is 152.04 g/mol.
Q6: What is the atmospheric lifetime of this compound, and what are its global warming potentials (GWPs)?
A7: Based on its reaction rate with hydroxyl radicals (OH), the atmospheric lifetime of HFC-236fa is estimated to be 210 years []. Its GWPs are calculated as 5610 for a 20-year horizon and 5160 for a 500-year horizon, highlighting its potential contribution to climate change [].
Q7: What are the main applications of this compound?
A7: HFC-236fa has been investigated as:
- A refrigerant: It serves as a potential replacement for ozone-depleting refrigerants like CFC-114 [].
- A blowing agent: HFC-236fa is used in the production of polyurethane foams and other foamed plastics, often in mixtures with other blowing agents [, ].
- A fire suppressant: Studies have explored its effectiveness in inhibiting coal flames, demonstrating its potential in fire suppression applications [].
Q8: How does this compound compare to other blowing agents in terms of performance?
A9: Mixtures containing this compound have been shown to improve the heat insulation behavior of foams, particularly at low temperatures, compared to some other blowing agents [].
Q9: Are there analytical methods for detecting and quantifying this compound in environmental samples?
A10: Yes, techniques like gas chromatography and gas chromatography-mass spectrometry are commonly employed for identifying and quantifying HFC-236fa in atmospheric samples [, ].
Q10: What are the current trends in emissions of this compound?
A11: While global emissions of HFC-236fa are relatively low compared to other HFCs, they are increasing []. This highlights the need for continued monitoring and potential mitigation strategies.
Q11: What is known about the acute inhalation toxicity of this compound?
A12: Studies on rats exposed to a 9:1 mixture of HFC-236fa and 1-bromopropane revealed no deaths or signs of acute toxicity at the tested concentration, suggesting a relatively low acute inhalation toxicity profile [].
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